H-Dab(Boc)-OH: A Technical Guide for Researchers
H-Dab(Boc)-OH: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, experimental applications, and biological significance of N-γ-Boc-L-2,4-diaminobutyric acid, commonly referred to as H-Dab(Boc)-OH. This derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab) is a valuable building block in peptide synthesis and drug discovery, offering a versatile platform for chemical modification and the introduction of unique structural motifs into peptide chains.
Core Chemical and Physical Properties
H-Dab(Boc)-OH is an amino acid derivative where the side-chain (gamma) amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the alpha-amino group remains free. This orthogonal protection scheme is crucial for its application in standard peptide synthesis protocols.
| Property | Value | Source(s) |
| Chemical Name | N-γ-Boc-L-2,4-diaminobutyric acid | |
| Synonyms | H-L-Dab(Boc)-OH | |
| CAS Number | 10270-94-7 | [1] |
| Molecular Formula | C₉H₁₈N₂O₄ | |
| Molecular Weight | 218.25 g/mol | |
| Appearance | White to off-white powder | |
| Storage Temperature | Room temperature in continental US; may vary elsewhere.[1] | [1] |
| Long-term Storage | Recommended at -20°C for long-term stability.[2][3] | |
| Solubility | Soluble in DMSO; not soluble in water. |
Note: Properties such as melting point and specific optical rotation are not consistently reported for H-Dab(Boc)-OH itself in the provided search results, but are available for its Fmoc-protected counterparts like Fmoc-Dab(Boc)-OH.
Experimental Protocols and Applications
The primary application of H-Dab(Boc)-OH is in solid-phase peptide synthesis (SPPS), where it serves as a versatile building block. The free α-amino group allows for its coupling to a growing peptide chain, while the Boc-protected γ-amino group can be deprotected under acidic conditions for subsequent modifications, such as branching or conjugation.
General Protocol for Incorporation into a Peptide Chain via SPPS
The following is a generalized workflow for the incorporation of H-Dab(Boc)-OH into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: Start with a suitable solid support (e.g., Wang resin, Rink amide resin) pre-loaded with the C-terminal amino acid of the target peptide.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in dimethylformamide (DMF).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Coupling of H-Dab(Boc)-OH:
-
Activate the carboxylic acid of H-Dab(Boc)-OH using a suitable coupling reagent (e.g., HBTU, HATU, DIC) and a base (e.g., DIPEA) in DMF.
-
Add the activated H-Dab(Boc)-OH solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.
The workflow for this process can be visualized as follows:
Post-Synthesis Modification
Once the peptide synthesis is complete, the Boc group on the Dab side chain can be selectively removed using acidic conditions (e.g., trifluoroacetic acid, TFA), which typically also cleaves the peptide from the resin. This exposes the γ-amino group for further chemical modifications, enabling the synthesis of branched peptides, cyclic peptides, or peptide conjugates.
Biological Significance and Drug Development
While H-Dab(Boc)-OH is a synthetic building block, the core molecule, 2,4-diaminobutyric acid (DABA), possesses notable biological activity. DABA acts as an inhibitor of GABA transaminase, the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. It has also been shown to inhibit GABA reuptake. By preventing the breakdown and reuptake of GABA, DABA can effectively increase GABA levels in the brain.
This mechanism of action is of significant interest to drug development professionals. Elevated GABA levels are associated with anticonvulsant and anxiolytic effects. However, it is important to note that DABA itself can be neurotoxic and may cause liver damage.
The incorporation of Dab into peptide structures using H-Dab(Boc)-OH allows for the design of novel peptidomimetics and other drug candidates that can leverage the structural features of Dab for various therapeutic applications. For instance, H-Dab(Boc)-OH has been used in the synthesis of methotrexate analogs with antitumor and antifolate activities.
The relationship between DABA and the GABAergic system can be illustrated as follows:
